molecular formula C14H12N2 B13969078 Anthracene, 1,2-diamino- CAS No. 100871-99-6

Anthracene, 1,2-diamino-

Cat. No.: B13969078
CAS No.: 100871-99-6
M. Wt: 208.26 g/mol
InChI Key: VVLCNWYWKSWJTG-UHFFFAOYSA-N
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Description

1,2-Anthracenediamine is an organic compound with the molecular formula C14H12N2. It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of two amino groups attached to the first and second positions of the anthracene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Anthracenediamine can be synthesized through several methods. One common approach involves the reduction of 1,2-dinitroanthracene using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. The reaction proceeds as follows:

1,2-Dinitroanthracene+SnCl2+HCl1,2-Anthracenediamine+by-products\text{1,2-Dinitroanthracene} + \text{SnCl}_2 + \text{HCl} \rightarrow \text{1,2-Anthracenediamine} + \text{by-products} 1,2-Dinitroanthracene+SnCl2​+HCl→1,2-Anthracenediamine+by-products

Another method involves the catalytic hydrogenation of 1,2-dinitroanthracene using a palladium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of 1,2-anthracenediamine typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

1,2-Anthracenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Anthracenediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-anthracenediamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Anthracenediamine is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and interaction with biological molecules.

Properties

CAS No.

100871-99-6

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

anthracene-1,2-diamine

InChI

InChI=1S/C14H12N2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H,15-16H2

InChI Key

VVLCNWYWKSWJTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N)N

Origin of Product

United States

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